molecular formula C19H16F2N4O2S B11201326 4-amino-N~3~-benzyl-N~5~-(2,4-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(2,4-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201326
M. Wt: 402.4 g/mol
InChI Key: ZCQJEERIFCEGBH-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of both benzyl and difluorophenyl groups. These features may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H16F2N4O2S

Molecular Weight

402.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(2,4-difluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C19H16F2N4O2S/c20-13-7-6-12(14(21)8-13)10-24-19(27)17-15(22)16(25-28-17)18(26)23-9-11-4-2-1-3-5-11/h1-8H,9-10,22H2,(H,23,26)(H,24,27)

InChI Key

ZCQJEERIFCEGBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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